

Navigating the EPAD Ecosystem: A Guide to Data Sharing and Protocols

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For researchers, scientists, and drug development professionals, the European Prevention of Alzheimer's Dementia (EPAD) project offers a rich and openly accessible repository of data from its Longitudinal Cohort Study (LCS). This resource is invaluable for advancing our understanding of the early stages of Alzheimer's disease. This document provides detailed application notes and protocols to facilitate the use of EPAD's extensive datasets.

The EPAD LCS is a pan-European study that has collected a wide array of data from over 2,000 participants. This includes cognitive, clinical, neuroimaging, and biomarker information, providing a comprehensive view of individuals at various stages of risk for developing Alzheimer's dementia.^{[1][2][3]} The final dataset, known as Version.IMI (V.IMI), represents all data collected and processed during the Innovative Medicines Initiative (IMI) funding period and is available to the global research community.^{[4][5]}

Data Access Policy and Application Procedure

EPAD promotes global collaboration by making its data and samples publicly accessible to researchers worldwide.^[6] The primary platform for accessing EPAD data is the Alzheimer's Disease Data Initiative (ADDI) AD Workbench, a secure, cloud-based environment.^{[4][5]}

The process for obtaining access to EPAD data and/or imaging is streamlined. Prospective users must first download and agree to the Data Access Terms and Conditions. Following this, they need to create an account on the AD Data Initiative Portal and request a Workspace. Once registered, a formal application for the desired dataset can be submitted through an

online form. While data access requests are typically processed within several business days, applications that include imaging data may require a longer review period.^[6]

For researchers interested in biological samples, the procedure involves an initial consultation with the EPAD Bioresource Team to discuss the research scope and sample availability. A formal application can then be submitted via the AD Workbench or by requesting an application form from the Bioresource Team. These applications undergo a scientific review by a panel of experts before a final decision is communicated.^[6]

Data Access Request Statistics (May 2019 - January 2021)

The following table summarizes the key statistics from the first EPAD data and sample access report, covering applications made between May 2019 and January 2021.^{[2][7][8]}

Metric	Value
Total Applications Processed	125
Approval Rate	93%
Withdrawal Rate	5%
Denial Rate	2%
Request Type Distribution	
Data Only	56%
Data + MRI Scans	31%
Data + Biological Samples	13%
Applicant Affiliation	
Researchers within EPAD Partner Organizations	65%
Researchers outside EPAD Partner Organizations	35%

Note: Reasons for application denial included the inability to establish the applicant's identity or the applicant being a co-applicant on an already approved request.[\[2\]](#)[\[7\]](#)

Experimental Protocols

The EPAD Longitudinal Cohort Study employed a comprehensive and standardized set of protocols for data collection across its numerous European sites.[\[1\]](#)[\[9\]](#) Participants, aged 50 and over with no dementia diagnosis, underwent an extensive battery of tests at baseline and subsequent follow-up visits.[\[3\]](#)[\[10\]](#)

Cognitive Assessments

Cognitive function was evaluated using the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS), which served as the primary cognitive endpoint.[\[9\]](#) The RBANS assesses multiple cognitive domains, including:[\[11\]](#)

- Verbal Episodic Memory: List Learning and Story Memory
- Visual Episodic Memory: Figure Recall
- Visuospatial/Constructional Skills: Figure Copy and Line Orientation
- Language: Picture Naming
- Attention/Executive Functioning: Semantic Fluency, Digit Span, and Coding

Additional cognitive tests included the Four Mountains Task for allocentric space and the Virtual Reality Supermarket Trolley for egocentric navigation.[\[12\]](#)

Neuroimaging Protocols

The EPAD imaging protocol was designed to be robust for a multi-center study, with standardized procedures for both core and advanced MRI sequences.[\[6\]](#)[\[10\]](#)

- Core MRI Sequences: Acquired for all participants, these included 3D T1-weighted and 3D FLAIR scans to provide structural information for assessing brain anatomy and pathology.[\[6\]](#)
[\[10\]](#)[\[13\]](#)

- Advanced MRI Sequences: Performed at a subset of sites with appropriate equipment, these included Arterial Spin Labeling (ASL), diffusion MRI (dMRI), and resting-state fMRI (rs-fMRI) to investigate brain function and connectivity in greater detail.[6][10][13]

A semi-automated pipeline was developed for the curation, preprocessing, and quality control of all imaging data to ensure consistency and reliability across sites.[10]

Biomarker Collection and Analysis

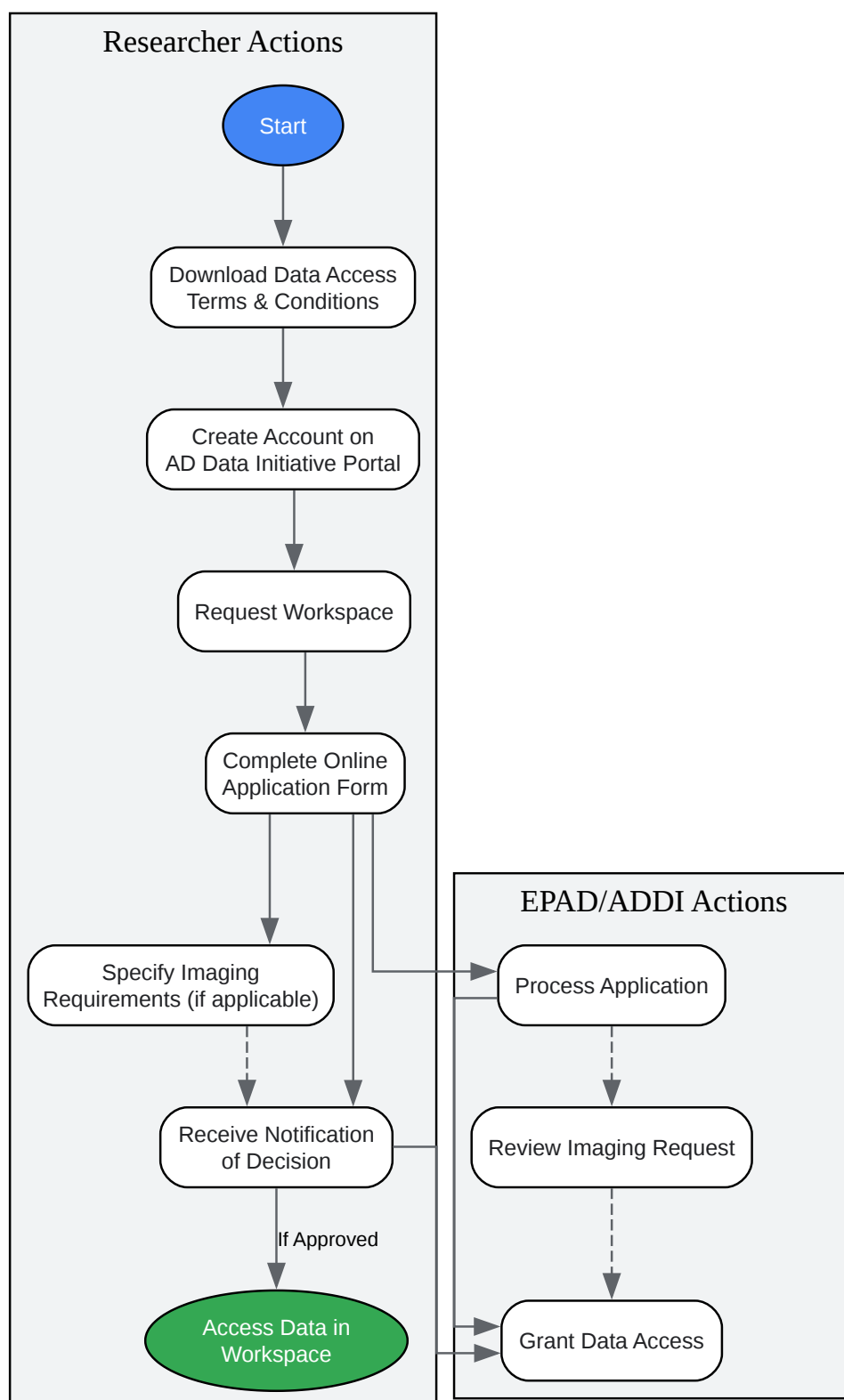
Biological samples, including blood, cerebrospinal fluid (CSF), urine, and saliva, were collected annually from participants.[3][9] These samples were stored at a central biobank at the University of Edinburgh.[9] The primary CSF biomarkers analyzed for disease modeling and staging were:[11][14]

- Beta-amyloid ($A\beta$)
- Total tau (t-tau)
- Phosphorylated tau (p-tau)

Genetic analysis, including APOE genotyping, was also performed.[14]

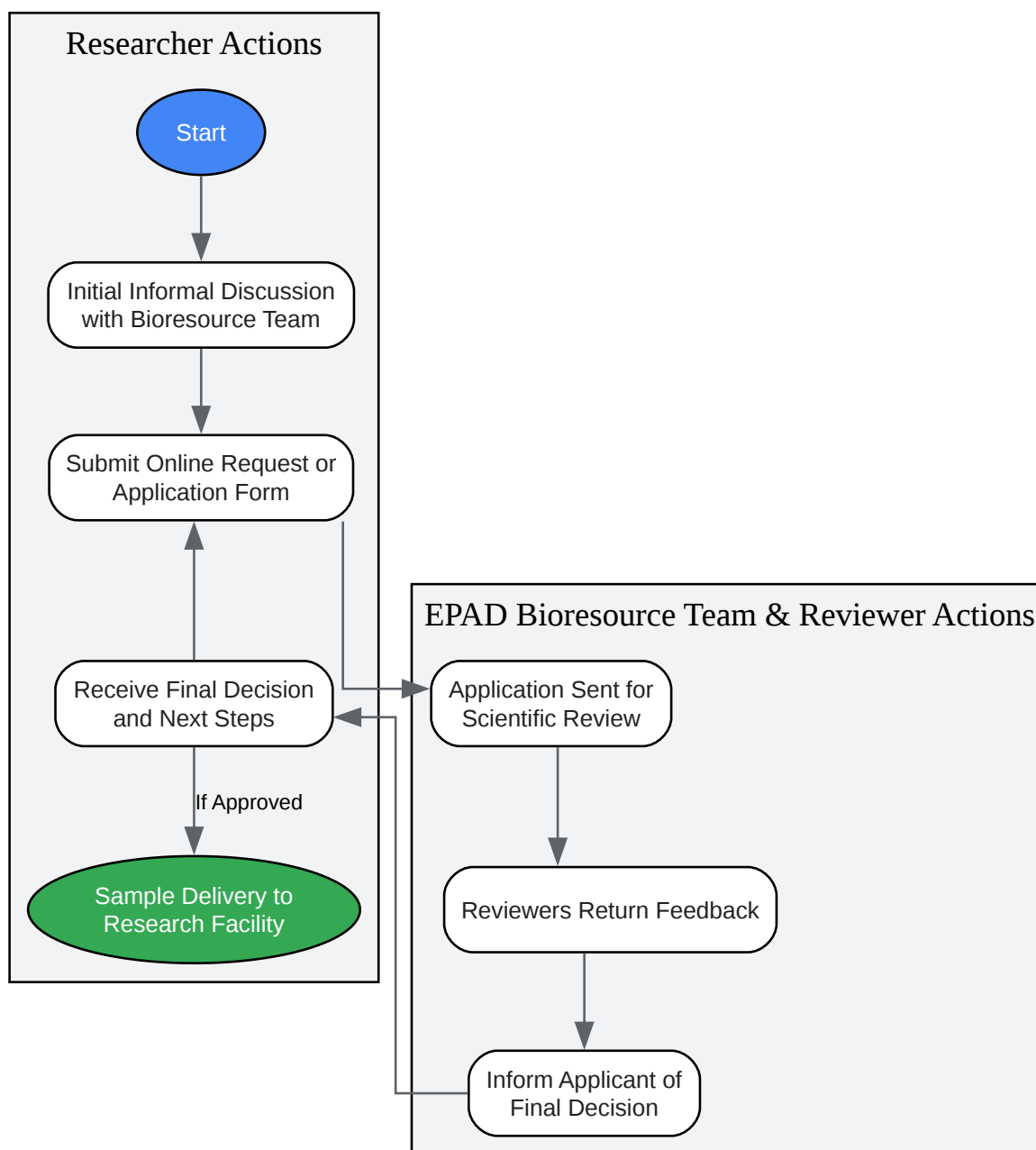
Visualizing the EPAD Data Access Workflow

The following diagrams illustrate the logical flow of the data and sample access procedures.



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Diagram 1: EPAD Data and Imaging Access Workflow



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Diagram 2: EPAD Biological Sample Access Workflow

Publication Policy

Researchers who publish results generated using EPAD data and/or samples are required to acknowledge the EPAD project and the grants that supported it. All publications must reference the clinicaltrials.gov identifier for the EPAD LCS (NCT02804789) and the specific dataset

version's DOI. Authors are also required to inform EPAD of any planned publications and provide a copy of the manuscript upon publication.[2]

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